Unii-56DL1J49LR
Overview
Description
PEN-866 is a novel small molecule drug conjugate designed for targeted cancer therapy. It is a conjugate of a Heat Shock Protein 90 (HSP90) inhibitor and SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan . This compound is specifically engineered to accumulate in tumor cells and release its cytotoxic payload, SN-38, within the tumor microenvironment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEN-866 involves the conjugation of an HSP90 inhibitor with SN-38 through a cleavable linker. The process typically includes the following steps:
Synthesis of HSP90 Inhibitor: The HSP90 inhibitor is synthesized through a series of organic reactions, including amide bond formation and cyclization.
Synthesis of SN-38: SN-38 is derived from irinotecan through hydrolysis.
Conjugation: The HSP90 inhibitor and SN-38 are linked via a cleavable ester bond, forming the final PEN-866 conjugate.
Industrial Production Methods
Industrial production of PEN-866 follows similar synthetic routes but is scaled up to meet production demands. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
PEN-866 undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond linking the HSP90 inhibitor and SN-38 is cleaved in the tumor microenvironment, releasing SN-38.
Binding Reactions: The HSP90 inhibitor component binds to the HSP90 protein, facilitating the accumulation of PEN-866 in tumor cells.
Common Reagents and Conditions
Hydrolysis: This reaction occurs under physiological conditions within the tumor microenvironment.
Binding Reactions: These reactions occur under physiological conditions in the presence of HSP90.
Major Products Formed
Scientific Research Applications
PEN-866 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Drug Delivery Systems: The compound serves as a model for developing targeted drug delivery systems that minimize off-target effects and enhance therapeutic efficacy.
Pharmacokinetics and Pharmacodynamics: Studies on PEN-866 contribute to understanding the pharmacokinetics and pharmacodynamics of drug conjugates in cancer therapy.
Mechanism of Action
PEN-866 exerts its effects through a targeted mechanism:
Binding to HSP90: The HSP90 inhibitor component of PEN-866 binds to the HSP90 protein, which is overexpressed in tumor cells.
Accumulation in Tumor Cells: The binding facilitates the accumulation of PEN-866 in tumor cells.
Release of SN-38: Within the tumor microenvironment, the ester bond is cleaved, releasing SN-38.
Cytotoxic Effects: SN-38 inhibits topoisomerase I, leading to DNA damage and cell death in tumor cells.
Comparison with Similar Compounds
PEN-866 is unique compared to other similar compounds due to its dual-targeting mechanism and cleavable linker:
SN-38: While SN-38 alone is a potent topoisomerase I inhibitor, its systemic toxicity limits its use.
Irinotecan: Irinotecan is a prodrug of SN-38 but lacks the targeted delivery mechanism of PEN-866.
Other HSP90 Inhibitors: PEN-866 combines the benefits of HSP90 inhibition with targeted drug delivery, making it more effective in tumor-specific accumulation.
Similar compounds include:
SN-38: The active metabolite of irinotecan.
Irinotecan: A topoisomerase I inhibitor prodrug.
Other HSP90 Inhibitors: Compounds that inhibit HSP90 but do not have the targeted delivery mechanism of PEN-866.
Properties
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-[2-[5-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]indol-1-yl]ethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H49N7O9/c1-5-31-33-20-30(8-9-38(33)50-43-35(31)24-55-40(43)22-37-36(45(55)59)25-64-46(60)49(37,63)6-2)65-48(62)54-16-12-27(13-17-54)11-15-53-18-14-28-19-29(7-10-39(28)53)56-44(51-52-47(56)61)34-21-32(26(3)4)41(57)23-42(34)58/h7-10,14,18-23,26-27,57-58,63H,5-6,11-13,15-17,24-25H2,1-4H3,(H,52,61)/t49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPZAEAYDWMVJO-GGCSAXROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)CCN7C=CC8=C7C=CC(=C8)N9C(=NNC9=O)C1=CC(=C(C=C1O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)CCN7C=CC8=C7C=CC(=C8)N9C(=NNC9=O)C1=CC(=C(C=C1O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H49N7O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
880.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1472614-83-7 | |
Record name | PEN-866 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1472614837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PEN-866 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LOCNARTECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56DL1J49LR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.